

"Methyl 2-amino-5-bromopyrimidine-4-carboxylate" physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-amino-5-bromopyrimidine-4-carboxylate
Cat. No.:	B183267

[Get Quote](#)

Technical Guide: Methyl 2-amino-5-bromopyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

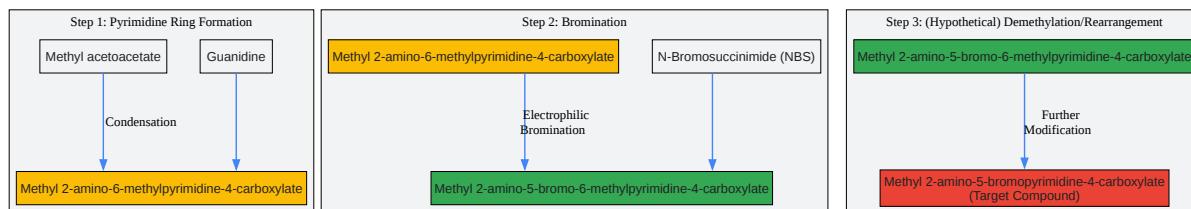
This technical guide provides a comprehensive overview of the physical properties of **Methyl 2-amino-5-bromopyrimidine-4-carboxylate**. Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted physical properties based on computational models and data from structurally similar compounds. Furthermore, a plausible synthetic route and a detailed experimental protocol for its preparation are presented, based on established methodologies for pyrimidine synthesis and halogenation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the characteristics and potential synthesis of this compound.

Compound Identification

Identifier	Value
IUPAC Name	Methyl 2-amino-5-bromopyrimidine-4-carboxylate
CAS Number	1034737-23-9
Molecular Formula	C ₆ H ₆ BrN ₃ O ₂
Molecular Weight	232.03 g/mol
Physical Form	Powder
Storage	Room Temperature

Predicted Physical Properties

Direct experimental data for the physical properties of **Methyl 2-amino-5-bromopyrimidine-4-carboxylate** is not readily available in published literature. The following table summarizes predicted values and data from structurally related compounds to provide an estimation of its properties.


Property	Predicted/Estimated Value	Source/Basis for Estimation
Melting Point	Not available	-
Boiling Point	~390 °C	Based on the predicted boiling point of the related compound, Methyl 4-amino-5-bromopyridine-2-carboxylate (390.1 ± 37.0 °C)[1].
Density	~1.66 g/cm ³	Based on the predicted density of the related compound, Methyl 4-amino-5-bromopyridine-2-carboxylate (1.662 ± 0.06 g/cm ³)[1].
Water Solubility	Moderately soluble	The related 2-Aminopyrimidine-4-carboxylic acid has a predicted water solubility of 17.6 mg/mL. The ester functionality in the target compound may slightly decrease aqueous solubility.
pKa	Acidic	The carboxylic acid precursor is predicted to be a strong acid. The amino group will have a basic pKa.
LogP	Not available	-

Disclaimer: The data presented in this table are predictions or estimations based on related compounds and should be used as a guideline. Experimental verification is recommended for precise measurements.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for **Methyl 2-amino-5-bromopyrimidine-4-carboxylate** involves a multi-step process starting from readily available precursors. The general strategy is the construction of the 2-aminopyrimidine ring followed by bromination.

Synthetic Workflow

[Click to download full resolution via product page](#)

Plausible synthetic workflow for **Methyl 2-amino-5-bromopyrimidine-4-carboxylate**.

Detailed Experimental Protocol

This protocol describes a plausible method for the synthesis of the target compound.

Step 1: Synthesis of Methyl 2-amino-6-methylpyrimidine-4-carboxylate

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reagents: To the sodium methoxide solution, add guanidine hydrochloride (1 equivalent) and stir until dissolved. Then, add methyl acetoacetate (1 equivalent) dropwise at room temperature.

- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Isolation: After completion, cool the mixture to room temperature and neutralize with glacial acetic acid. The solvent will be removed under reduced pressure. The resulting solid will be suspended in water and filtered.
- Purification: The crude product can be purified by recrystallization from ethanol to yield Methyl 2-amino-6-methylpyrimidine-4-carboxylate.

Step 2: Synthesis of Methyl 2-amino-5-bromo-6-methylpyrimidine-4-carboxylate

- Reaction Setup: Dissolve Methyl 2-amino-6-methylpyrimidine-4-carboxylate (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.
- Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
- Work-up and Isolation: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine. The product can be extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- Purification: The crude product can be purified by column chromatography on silica gel.

Step 3: (Hypothetical) Conversion to **Methyl 2-amino-5-bromopyrimidine-4-carboxylate**

Further chemical modifications would be necessary to remove the methyl group at the 6-position to obtain the final target compound. The specific conditions for this step would require further investigation and are not detailed here.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for **Methyl 2-amino-5-bromopyrimidine-4-carboxylate** has been identified in the reviewed literature. It is recommended that researchers undertaking the synthesis of this compound perform a full spectral characterization to confirm its identity and purity.

Safety and Handling

Detailed toxicology and safety data for **Methyl 2-amino-5-bromopyrimidine-4-carboxylate** are not available. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a pyrimidine derivative with potential applications in medicinal chemistry and drug development. While experimental data on its physical properties are scarce, this guide provides a valuable starting point for researchers by presenting predicted properties and a plausible synthetic pathway. The detailed experimental protocol, based on established chemical principles, offers a practical approach for its synthesis. Further experimental investigation is necessary to validate the predicted properties and optimize the synthetic route.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 4-AMINO-5-BROMOPYRIDINE-2-CARBOXYLATE CAS#: 1782230-72-1 [m.chemicalbook.com]
- To cite this document: BenchChem. ["Methyl 2-amino-5-bromopyrimidine-4-carboxylate" physical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b183267#methyl-2-amino-5-bromopyrimidine-4-carboxylate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com